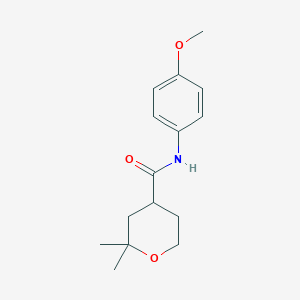
2-mercapto-6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide
Overview
Description
2-mercapto-6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C25H22N4O3S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-mercapto-6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide is 458.14126175 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-mercapto-6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-mercapto-6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-1,6-dihydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A significant application of similar 2-mercapto pyrimidine derivatives involves their synthesis and structural characterization. For instance, Bhuva et al. (2014) describe the synthesis of a series of 2-mercapto pyrimidine derivatives using the biginelli condensation. These compounds are characterized using elemental analyses, infrared (IR), 1H NMR, and 13C NMR spectroscopy (Bhuva et al., 2014).
Building Blocks for Novel Compounds
2-Mercapto pyrimidine derivatives have been investigated as building blocks for creating novel bis- and poly(pyridines) and poly(pyrimidines). A study by Abd El-Fatah et al. (2017) explored the synthetic utility of these compounds and confirmed their S-alkylation rather than N-alkylation through spectroscopic and theoretical studies (Abd El-Fatah et al., 2017).
Anti-Corrosion Applications
Lin Wang (2001) studied the efficacy of 2-mercapto pyrimidine in inhibiting corrosion of low carbon steel in phosphoric acid. This research highlights the potential application of such compounds in industrial corrosion prevention (Wang, 2001).
Potential Biological Activities
Derivatives of 2-mercapto pyrimidines show promise in various biological applications. For example, Y. De (2005) synthesized a series of 5-nitro-4-(substituted-phenoxy or phenylthio)pyrimidines, indicating moderate herbicidal, fungicidal, and anti-TMV activities in preliminary bioassays (De, 2005).
Applications in Ultrasound Technology
In a study by Bodke et al. (2014), the acoustical properties of 2-mercapto substituted pyrimidines were investigated using ultrasonic velocity and density measurements. This research suggests their potential application in ultrasound technology and related fields [(Bodke et al., 2014)](https://consensus.app/papers/evaluation-2mercapto-substituted-pyrimidine-bodke/ec8628ff8d1f550aa66ddf3b211371fb/?utm_source=chatgpt).
Chemical Reactivity Studies
The reactivity of 2-mercapto pyrimidine derivatives is a significant area of research. Studies have focused on their interaction with various reagents to create novel heterocyclic systems, as demonstrated by Hassan et al. (1988), who explored the reactions of 2-Mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one with different reagents (Hassan et al., 1988).
Thiol-Labelling and Reactivity Probes
In biochemical research, 2-mercapto pyrimidine derivatives have been used as thiol-labelling reagents and reactivity probes. Brocklehurst (1979) synthesized and evaluated 2-(2'-Pyridylmercapto)mercuri-4-nitrophenol as a thiol-labelling reagent, which also serves as a reactivity probe in reaction studies with various thiols (Brocklehurst, 1979).
properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c1-15-8-12-19(13-9-15)26-24(30)21-22(17-6-4-3-5-7-17)27-25(33)28-23(21)18-11-10-16(2)20(14-18)29(31)32/h3-14,23H,1-2H3,(H,26,30)(H2,27,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACVOWIIYDTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-3-nitrophenyl)-N-(4-methylphenyl)-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4066105.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
![4-[2,4-dichloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4066118.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-morpholin-4-ylnicotinamide](/img/structure/B4066121.png)
![4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine](/img/structure/B4066128.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B4066133.png)

![N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4066144.png)

![1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B4066150.png)
![2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)
![[1-[2-(difluoromethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4066176.png)